molecular formula C17H13NO2 B14468864 2-[2-(Prop-2-en-1-yl)phenyl]-1H-isoindole-1,3(2H)-dione CAS No. 65481-07-4

2-[2-(Prop-2-en-1-yl)phenyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B14468864
CAS No.: 65481-07-4
M. Wt: 263.29 g/mol
InChI Key: WUGCCKSGDUNOJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(Prop-2-en-1-yl)phenyl]-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindole derivatives Isoindole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Prop-2-en-1-yl)phenyl]-1H-isoindole-1,3(2H)-dione typically involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate . This reaction leads to the formation of the desired isoindole derivative under specific reaction conditions, such as the presence of a base and appropriate solvents.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Prop-2-en-1-yl)phenyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole oxides, while reduction can produce isoindoline derivatives.

Scientific Research Applications

2-[2-(Prop-2-en-1-yl)phenyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(Prop-2-en-1-yl)phenyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-Phenylprop-2-en-1-one: A related compound with similar structural features.

    2-Methyl-3-phenyl-2-propen-1-ol: Another compound with a similar backbone but different functional groups.

Uniqueness

2-[2-(Prop-2-en-1-yl)phenyl]-1H-isoindole-1,3(2H)-dione is unique due to its specific isoindole structure, which imparts distinct chemical and biological properties

Properties

CAS No.

65481-07-4

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

2-(2-prop-2-enylphenyl)isoindole-1,3-dione

InChI

InChI=1S/C17H13NO2/c1-2-7-12-8-3-6-11-15(12)18-16(19)13-9-4-5-10-14(13)17(18)20/h2-6,8-11H,1,7H2

InChI Key

WUGCCKSGDUNOJY-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CC=CC=C1N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.